molecular formula C8H8N2S B1620744 5-Amino-3-methyl-1,2-benzisothiazole CAS No. 73437-03-3

5-Amino-3-methyl-1,2-benzisothiazole

Cat. No. B1620744
CAS RN: 73437-03-3
M. Wt: 164.23 g/mol
InChI Key: PRZFAGGNAKJNQW-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-benzisothiazole is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is also known by other names such as 3-Methylbenzo[d]isothiazol-5-amine .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1,2-benzisothiazole consists of a benzisothiazole ring with an amino group at the 5th position and a methyl group at the 3rd position .

Scientific Research Applications

  • 5-Amino-3-methyl-1,2,4-thiadiazole

    • Application : This compound has been used as a potential pesticide , and as a component of medicinally important enzyme inhibitors , azo dyes , and cephalosporin antibiotics .
  • 2-Methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS)

    • Application : This compound has been used in catalysis and chelant-based chemotherapy .
    • Methods of Application : The compound was subjected to in situ narrowband UV-irradiation at different wavelengths, and reactions were followed by infrared spectroscopy .
    • Results or Outcomes : The photodegradation of 2MTS was found to be 20 times slower than that of 2-methyl-(2H)-tetrazole-5-amine (2MT), revealing the photostabilizing effect of the saccharyl moiety .
  • 5-Aminotetrazole Derivatives

    • Application : These derivatives have applications in coordination chemistry . They exhibit excellent coordination abilities through their four nitrogen atoms, acting either as multidentate ligands or as bridging building blocks in supramolecular assemblies .
    • Methods of Application : The compounds were subjected to in situ narrowband UV-irradiation at different wavelengths. Reactions were followed by infrared spectroscopy, supported by B3LYP/6-311++G (d,p) calculations .
    • Results or Outcomes : The photochemistry of monomeric 2MTS in solid argon (15 K) was compared with those of 2-methyl-(2H)-tetrazole-5-amine (2MT) and 1-methyl-(2H)-tetrazole-5-amine (1MT). Photodegradation of 2MTS was 20× slower, revealing the photostabilizing effect of the saccharyl moiety .
  • Benzisothiazolinone (BIT)

    • Application : BIT is widely used as a preservative and antimicrobial . It has a microbicide and a fungicide mode of action. It is used in emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers and fabric softeners, industrial settings, agriculture in pesticide formulations, gas and oil drilling in muds and packer fluids preservation .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific use case. For example, in the case of preservatives, the outcome might be the prevention of microbial growth .
  • 5-Aminotetrazole Derivatives

    • Application : These derivatives have applications in coordination chemistry . They exhibit excellent coordination abilities through their four nitrogen atoms, acting either as multidentate ligands or as bridging building blocks in supramolecular assemblies .
    • Methods of Application : The compounds were subjected to in situ narrowband UV-irradiation at different wavelengths. Reactions were followed by infrared spectroscopy, supported by B3LYP/6-311++G (d,p) calculations .
    • Results or Outcomes : The photochemistry of monomeric 2MTS in solid argon (15 K) was compared with those of 2-methyl-(2H)-tetrazole-5-amine (2MT) and 1-methyl-(2H)-tetrazole-5-amine (1MT). Photodegradation of 2MTS was 20× slower, revealing the photostabilizing effect of the saccharyl moiety .
  • Benzisothiazolinone (BIT)

    • Application : BIT is widely used as a preservative and antimicrobial . It has a microbicide and a fungicide mode of action. It is used in emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers and fabric softeners, industrial settings, agriculture in pesticide formulations, gas and oil drilling in muds and packer fluids preservation .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific use case. For example, in the case of preservatives, the outcome might be the prevention of microbial growth .

Future Directions

Isothiazoles and benzisothiazoles have been extensively investigated due to their varied biological activities and potential as drug candidates for the treatment of various conditions . Therefore, future research may focus on further exploring the biological activities of 5-Amino-3-methyl-1,2-benzisothiazole and its potential applications in medicine.

properties

IUPAC Name

3-methyl-1,2-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFAGGNAKJNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363544
Record name 5-Amino-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,2-benzisothiazole

CAS RN

73437-03-3
Record name 5-Amino-3-methyl-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-methyl-1,2-benzisothiazole
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
RA Gillham - 1969 - thesis.library.caltech.edu
The synthesis of 3-bromomethyl-1,2-benzisothiazole and its 5- and 7-methoxy derivatives has been accomplished. In alkylation reactions, these bromides were found to behave much …
Number of citations: 3 thesis.library.caltech.edu

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